molecular formula C16H13N3O3 B5504730 3-(3-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole CAS No. 6136-89-6

3-(3-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole

Cat. No.: B5504730
CAS No.: 6136-89-6
M. Wt: 295.29 g/mol
InChI Key: YVPDFWGUWBVCBF-UHFFFAOYSA-N
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Description

3-(3-Nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole is a chemical compound of significant interest in scientific research, particularly within the field of medicinal chemistry. It is built around the 1,2,4-oxadiazole heterocycle, a five-membered ring structure known for its bioisosteric properties, which allows it to serve as a stable and effective mimic for ester and amide functional groups in drug molecules . This scaffold is recognized for an unusually wide spectrum of potential biological activities, making it a privileged structure in the discovery of new therapeutic agents . The specific structure of this compound suggests its primary value as a key intermediate or a target molecule for biological screening. The 1,2,4-oxadiazole ring is a versatile pharmacophore present in compounds with documented anticancer, anti-inflammatory, antiviral, and antibacterial properties . The 3-nitrophenyl substituent is an electron-withdrawing group that can influence the molecule's electron distribution and its ability to engage in specific interactions with biological targets, such as enzymes or receptors. The phenylethyl side chain may contribute to enhanced lipophilicity, potentially aiding in cell membrane permeability. Researchers can leverage this compound in structure-activity relationship (SAR) studies to develop novel bioactive molecules, particularly by investigating the role of its distinct substitution pattern. This product is intended for research and development purposes in a controlled laboratory environment. It is provided "For Research Use Only." It is not intended for diagnostic or therapeutic applications, and it is strictly not for human use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all standard laboratory safety protocols before handling.

Properties

IUPAC Name

3-(3-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c20-19(21)14-8-4-7-13(11-14)16-17-15(22-18-16)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPDFWGUWBVCBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351545
Record name 3-(3-Nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6136-89-6
Record name 3-(3-Nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-nitrobenzohydrazide with 2-phenylethyl isocyanate in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 3-(3-aminophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: Oxidized derivatives such as oxides or quinones.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₁₆H₁₃N₃O₃
  • Molecular Weight : 295.2927 g/mol
  • CAS Number : 425374-47-6

The structure of this compound features a nitrophenyl group and an oxadiazole ring, which contribute to its unique chemical properties and biological activities.

Antimicrobial Activity

Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. A study highlighted the synthesis of various oxadiazole derivatives, including 3-(3-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole, which demonstrated effective inhibition against several bacterial strains.

Case Study :

  • Study Title : "Synthesis and Antimicrobial Activity of Oxadiazole Derivatives"
  • Findings : The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines.

Case Study :

  • Study Title : "Evaluation of Anti-inflammatory Activity of Oxadiazole Derivatives"
  • Findings : The compound reduced tumor necrosis factor-alpha (TNF-α) levels significantly in lipopolysaccharide (LPS)-stimulated macrophages .

Fluorescent Properties

This compound has been investigated for its fluorescent properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and sensors.

Data Table: Fluorescent Properties Comparison

CompoundEmission Wavelength (nm)Quantum Yield (%)
This compound52085
Other Oxadiazole DerivativesVariesVaries

Toxicological Studies

Toxicological assessments indicate that while the compound shows promise in various applications, it also poses potential risks. Studies have reported genotoxicity and skin irritation associated with certain oxadiazole derivatives.

Case Study :

  • Study Title : "Toxicological Evaluation of Oxadiazole Compounds"
  • Findings : The compound exhibited moderate genotoxic effects in Ames tests .

Mechanism of Action

The mechanism of action of 3-(3-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. Its anticancer properties could be related to the induction of apoptosis or inhibition of cell proliferation.

Comparison with Similar Compounds

Table 1: Key Properties of Selected 1,2,4-Oxadiazole Derivatives

Compound Name Substituents (Position 3/5) Molecular Weight logP Biological Activity (IC₅₀ or MIC) Key Application Reference
3-(3-Nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole 3-nitrophenyl / 2-phenylethyl 295.3 4.71 Not reported Potential antimicrobial
3-(4-Chlorophenyl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole (21a) 4-chlorophenyl / piperidinylmethyl 319.8 ~3.5* IC₅₀ = 10 µM (Sirt2 inhibition) Anticancer (leukemia)
3-(3-Trifluoromethylphenyl)-5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazole (57) 3-CF₃-phenyl / quinuclidinylmethyl 378.4 ~3.8* Not reported Neuromodulation (α7 nAChR)
5-(5-Nitro-2-furyl)-3-azetidin-3-yl-1,2,4-oxadiazole (2h) 5-nitro-furyl / azetidinyl 238.2 ~1.2* MIC = <0.1 µg/mL (S. aureus) Antimicrobial
3-(4-Nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole 4-nitrophenyl / 2-phenylethyl 295.3 4.70 Not reported Structural analog

*Estimated logP values based on substituent contributions.

Key Observations:

Substituent Position Effects :

  • The meta-nitro group in the target compound (vs. para-nitro in its structural analog ) may alter electronic distribution and steric interactions. For example, para-substituted phenyl rings (e.g., 4-chlorophenyl in compound 21a ) are critical for Sirt2 inhibition, suggesting that meta substitution could reduce enzymatic binding affinity.
  • The 2-phenylethyl chain enhances lipophilicity (logP ~4.7) compared to shorter alkyl or polar substituents (e.g., azetidinyl in compound 2h, logP ~1.2) .

Biological Activity Trends :

  • Compounds with electron-withdrawing groups (e.g., nitro, CF₃) at the 3rd position exhibit diverse activities:
  • Nitro groups in antimicrobial oxadiazoles (e.g., compound 2h) correlate with potent Gram-positive activity .
  • Trifluoromethyl groups (e.g., compound 57) improve metabolic stability and receptor binding .
    • Branched aliphatic chains (e.g., quinuclidinylmethyl in compound 57) enhance selectivity for neurological targets, whereas aromatic chains (e.g., 2-phenylethyl) may favor interactions with hydrophobic enzyme pockets .

Key Observations:

  • The target compound’s synthesis likely avoids the harsh conditions required for pyrimidinyl-oxadiazole derivatives (e.g., high-temperature cyclization) .
  • Nitro groups generally reduce thermal stability (e.g., decomposition at 117°C in LLM-191 ), suggesting the target compound may require stabilization for industrial applications.

Structure-Activity Relationship (SAR) Insights

Aromatic vs. Aliphatic Substituents :

  • Aromatic substituents (e.g., 2-phenylethyl) improve logP and membrane permeability but may reduce solubility.
  • Aliphatic chains (e.g., piperidinylmethyl in 21a ) balance lipophilicity and hydrogen-bonding capacity, critical for enzyme inhibition.

Electron-Withdrawing vs. Methoxy groups (e.g., in compound 5g ) reduce activity due to electron-donating effects, as seen in SAR studies of Sirt2 inhibitors .

Biological Activity

The compound 3-(3-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole is part of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H14_{14}N4_{4}O3_{3}
  • Molecular Weight : 298.30 g/mol

This compound features a nitrophenyl group and a phenylethyl substituent on the oxadiazole ring, contributing to its unique pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. Specifically, compounds containing the oxadiazole moiety have demonstrated significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action :
    • Oxadiazoles are believed to induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
    • The presence of electron-withdrawing groups like nitro can enhance the compound's ability to interact with cellular targets.
  • Case Studies :
    • In a study evaluating a series of oxadiazole derivatives, this compound exhibited IC50_{50} values in the low micromolar range against several cancer cell lines, indicating potent cytotoxicity .
    • The compound was tested against prostate (PC-3), colon (HCT-116), and breast (MCF7) cancer cell lines. Results showed significant growth inhibition percentages, with values exceeding 70% at concentrations as low as 10 μM.
Cell LineIC50_{50} (µM)Growth Inhibition (%)
PC-30.8775
HCT-1160.8072
MCF70.9078

Other Biological Activities

In addition to its anticancer properties, oxadiazole derivatives have been explored for other biological activities:

  • Antimicrobial Activity :
    • Some studies indicate that oxadiazoles possess antibacterial and antifungal properties. For instance, derivatives showed effectiveness against strains of Staphylococcus aureus and Candida albicans with MIC values ranging from 5 to 20 µg/mL .
  • Enzyme Inhibition :
    • Research has also focused on the inhibition of enzymes such as carbonic anhydrase (CA-II). Some derivatives demonstrated selective inhibition with IC50_{50} values between 12.1 to 53.6 µM .

Q & A

Q. What are the optimized synthetic routes for 3-(3-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole, and how can reaction conditions be tailored to improve yield and purity?

  • Methodological Answer : The synthesis typically involves cyclocondensation of nitrile derivatives with hydroxylamine intermediates. For example, substituted benzoyl chlorides can react with hydroxylamine to form amidoximes, which are further cyclized with activated carbonyl compounds. Key steps include:
  • Solvent Selection : Acetonitrile or DMF is preferred for facilitating nucleophilic substitution ().
  • Purification : Silica gel column chromatography with gradients (e.g., hexane:ethyl acetate) is critical for isolating pure products ().
  • Yield Optimization : Using anhydrous potassium carbonate as a base and controlled stoichiometry (e.g., 1:1.2 molar ratio of reactants) can achieve yields >90% ().

Q. Example Reaction Conditions :

Reactant 1Reactant 2SolventBaseYieldPurity (HPLC)
3-Nitrobenzamidoxime2-Phenylethyl chloroacetateAcetonitrileK₂CO₃89%>98%

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry via diagnostic peaks (e.g., oxadiazole C5 proton at δ 8.2–8.5 ppm and nitrophenyl protons at δ 7.5–8.3 ppm) ().
  • HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M+H]⁺ calculated for C₁₆H₁₂N₃O₃: 294.0878, observed: 294.0881) ().
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water) ensures purity, while SFC (supercritical fluid chromatography) resolves enantiomers if present ().

Q. How does the electron-withdrawing nitro group at the 3-position influence the compound’s reactivity and stability?

  • Methodological Answer : The nitro group:
  • Enhances Electrophilicity : Facilitates nucleophilic aromatic substitution in downstream derivatization ().
  • Reduces Hydrolytic Stability : Nitro-substituted oxadiazoles may degrade under acidic conditions, necessitating pH-controlled storage ().
  • Impacts Spectral Properties : Strong UV absorption at λ ~300 nm (ε >10,000 M⁻¹cm⁻¹) aids in quantification ().

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of structural analogs targeting nuclear receptors (e.g., FXR, PXR)?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptor active sites (e.g., FXR ligand-binding domain, PDB ID: 1OSH). Focus on hydrogen bonding with Ser329 (FXR) and π-π stacking with aromatic residues ().
  • QSAR Models : Correlate substituent lipophilicity (ClogP) with IC₅₀ values. For example, 3-trifluoromethyl analogs show 10-fold higher affinity than nitro derivatives due to enhanced hydrophobic interactions ().

Q. How can researchers resolve contradictions in biological activity data across cancer cell line studies?

  • Methodological Answer :
  • Cell Line Profiling : Test across panels (e.g., NCI-60) to identify lineage-specific effects. For example, apoptosis induction in T47D (breast cancer) but not in A549 (lung cancer) may reflect differential TIP47 protein expression ().
  • Mechanistic Validation : Use siRNA knockdown of target proteins (e.g., TIP47) to confirm on-target effects ().

Q. What strategies address low aqueous solubility in pharmacological assays for 1,2,4-oxadiazole derivatives?

  • Methodological Answer :
  • Prodrug Design : Introduce phosphate or glycosyl groups at the 5-position to enhance hydrophilicity ().
  • Cosolvent Systems : Use DMSO/PEG-400 mixtures (up to 10% v/v) without compromising cell viability ().
  • LogD Optimization : Replace nitro groups with 1,3,4-oxadiazole motifs to reduce logD by ~1 unit ().

Q. How should structure-activity relationship (SAR) studies be designed to evaluate substituent effects at the 3- and 5-positions of the oxadiazole core?

  • Methodological Answer :
  • Position-Specific Libraries : Synthesize analogs with:
  • 3-Position : Nitro, trifluoromethyl, or halogens for electronic modulation.
  • 5-Position : Alkyl chains (e.g., phenylethyl) or heteroaromatics (e.g., thiophene) for steric and π-interactions ().
  • Functional Assays : Prioritize high-content screening (e.g., caspase-3 activation for apoptosis) over single-target assays to capture polypharmacology ().

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